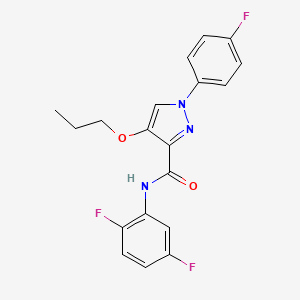

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

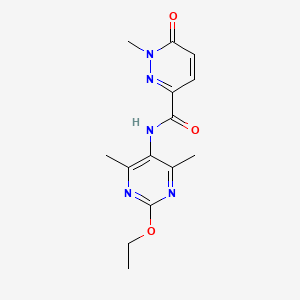

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.

BenchChem offers high-quality 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mast Cell Stabilization

This compound has potential applications in the stabilization of mast cells. Mast cells play a crucial role in various physiological and pathological conditions, including allergies, eczema, and anaphylactic shock. Stabilizing these cells can prevent the release of inflammatory mediators, which is beneficial in treating these conditions .

Anti-inflammatory Activity

Due to its structural characteristics, this compound may exhibit anti-inflammatory properties. Inflammation is a biological response to harmful stimuli, and managing it is vital in the treatment of chronic diseases such as arthritis and asthma .

Antitumor Activity

Compounds with similar structures have shown promise in antitumor activity. The ability to inhibit or slow down the growth of tumors is a significant area of research, particularly in the development of cancer therapies .

Antidiabetic Effects

Research on related compounds suggests potential applications in the treatment of diabetes. By influencing the metabolic pathways associated with diabetes, this compound could help in managing blood sugar levels .

Antimicrobial Properties

The compound’s structure implies that it could be effective against various microbes, providing a new avenue for antibiotic and antifungal drug development .

Neuroprotective Effects

Neurodegenerative diseases are a growing concern, and compounds like this one may offer neuroprotective effects, potentially slowing the progression of diseases such as Alzheimer’s and Parkinson’s .

Antioxidant Properties

Antioxidants are crucial in protecting the body from oxidative stress. This compound could contribute to the development of antioxidant therapies, which are beneficial in preventing various diseases .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is synthesized from 2-ethoxybenzohydrazide and ethyl chloroformate. The second intermediate is 3-phenethylquinazoline-2,4(1H,3H)-dione, which is synthesized from 2-aminobenzamide and phenethyl bromide. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2-ethoxybenzohydrazide", "ethyl chloroformate", "2-aminobenzamide", "phenethyl bromide" ], "Reaction": [ "Step 1: Synthesis of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "a. Dissolve 2-ethoxybenzohydrazide (1.0 g, 5.4 mmol) in dry dichloromethane (20 mL) and cool the solution to 0°C.", "b. Add ethyl chloroformate (0.7 mL, 7.2 mmol) dropwise to the solution with stirring.", "c. Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "d. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography to obtain 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde as a yellow solid (yield: 0.9 g, 80%).", "Step 2: Synthesis of 3-phenethylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-aminobenzamide (1.0 g, 7.2 mmol) and potassium carbonate (1.6 g, 11.5 mmol) in dry DMF (20 mL) and stir the solution at 80°C for 30 minutes.", "b. Add phenethyl bromide (1.5 mL, 10.8 mmol) to the reaction mixture and stir at 80°C for 12 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "d. Extract the product with dichloromethane (3 x 50 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography to obtain 3-phenethylquinazoline-2,4(1H,3H)-dione as a white solid (yield: 1.2 g, 85%).", "Step 3: Coupling of the two intermediates", "a. Dissolve 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde (0.5 g, 2.4 mmol) and 3-phenethylquinazoline-2,4(1H,3H)-dione (0.6 g, 2.4 mmol) in dry dichloromethane (20 mL) and add a catalytic amount of piperidine.", "b. Stir the reaction mixture at room temperature for 12 hours.", "c. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "d. Purify the crude product by column chromatography to obtain 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione as a white solid (yield: 0.8 g, 65%)." ] } | |

CAS RN |

1105197-13-4 |

Product Name |

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |

Molecular Formula |

C27H24N4O4 |

Molecular Weight |

468.513 |

IUPAC Name |

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C27H24N4O4/c1-2-34-23-15-9-7-13-21(23)25-28-24(35-29-25)18-31-22-14-8-6-12-20(22)26(32)30(27(31)33)17-16-19-10-4-3-5-11-19/h3-15H,2,16-18H2,1H3 |

InChI Key |

ZHRPWUUPPFYREG-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2947490.png)

![Methyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2947491.png)

![N~3~-benzyl-6-isobutyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2947496.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2947498.png)

![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)

![N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide](/img/structure/B2947506.png)

![Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate](/img/structure/B2947508.png)

![1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947511.png)